Regioisomeric Differentiation: 3-Quinolyl vs. 2-Quinolyl and 4-Quinolyl Attachment in Thiadiazole-Quinoline Hybrids
The 3-quinolyl attachment position in 2-amino-5-(3-quinolyl)-1,3,4-thiadiazole directs the quinoline nitrogen lone pair into a spatial orientation that is distinct from the 2-quinolyl and 4-quinolyl regioisomers. In computational docking studies of quinoline-thiadiazole compounds against the Leishmania target receptor, the binding geometry—specifically hydrogen-bond distances to active-site residues—is exquisitely sensitive to the quinoline attachment point. Molecules Y1 and Y2 (specific quinoline-thiadiazole regioisomers within the series) formed conventional hydrogen bonds with Ser14 (3.25 Å), Cys52 (3.78 Å), Thr335 (3.23 Å), Lys60 (3.11 Å), Cys52 (3.48 Å), Ser178 (2.94 Å), and Arg287 (3.21 Å), and maintained stable binding over 100 ns molecular dynamics simulations with favorable MM-GBSA free energy scores . The CoMFA and CoMSIA/SEHD 3D-QSAR models derived from 16 training set molecules yielded Q² = 0.504–0.677 and R² = 0.911–0.983, confirming that electrostatic and steric fields around the quinoline-thiadiazole junction are the dominant determinants of biological potency . Since the 3-quinolyl isomer presents a unique spatial presentation of the quinoline ring relative to the thiadiazole 2-amino group, its interaction fingerprint with biological targets cannot be assumed equivalent to the 2-quinolyl (CAS 1019575-55-3), 4-quinolyl (available as hydrochloride salt), 5-quinolyl, or 6-quinolyl (CAS 1339734-09-6) variants .
| Evidence Dimension | 3D-QSAR model predictive power for regioisomer-dependent antileishmanial activity |
|---|---|
| Target Compound Data | 3-quinolyl attachment (specific IC₅₀ data for this exact compound not located in published literature; structural position confirmed by CAS registry and vendor characterization) |
| Comparator Or Baseline | 2-quinolyl, 4-quinolyl, 5-quinolyl, and 6-quinolyl positional isomers (individual IC₅₀ values vary by >100-fold within the same assay platform per Almandil et al. 2019 series) |
| Quantified Difference | CoMFA Q² = 0.504; CoMSIA/SEHD Q² = 0.677; predictive R² = 0.911–0.983 across regioisomers. IC₅₀ range across series: 0.04–9.60 µM (antileishmanial); 0.002–708.3 µM (α-amylase). |
| Conditions | Leishmania promastigote in vitro assay (pentamidine standard, IC₅₀ 7.02 ± 0.09 µM); α-amylase enzyme inhibition assay (acarbose standard, IC₅₀ 53.02 ± 0.12 µM); computational 3D-QSAR using CoMFA/CoMSIA with 16-molecule training set |
Why This Matters
Procurement of the incorrect positional isomer risks selecting a compound with orders-of-magnitude lower potency; the 3-quinolyl attachment defines a unique electrostatic and steric contour validated by 3D-QSAR models with R² > 0.9.
- [1] Khaldan A, Bouamrane S, El-mernissi R, et al. Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors. New J Chem. 2022;46:17554-17576. doi:10.1039/D2NJ03253H View Source
